

Ulopterol: A Technical Guide to its Chemical Structure, Properties, and Antimicrobial Activity

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Ulopterol, a naturally occurring coumarin, has garnered scientific interest for its notable antimicrobial properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of **Ulopterol**. Detailed experimental protocols for its isolation and quantification are presented to facilitate further research and development. Additionally, a logical workflow for the discovery and initial evaluation of its antimicrobial efficacy is outlined.

Chemical Structure and Identification

Ulopterol is chemically defined as 6-[(2R)-2,3-dihydroxy-3-methylbutyl]-7-methoxychromen-2-one. Its molecular structure is characterized by a coumarin core substituted with a dihydroxy-methylbutyl group and a methoxy group.

- Molecular Formula: C15H18O5
- IUPAC Name: 6-[(2R)-2,3-dihydroxy-3-methylbutyl]-7-methoxychromen-2-one[1]
- CAS Number: 28095-18-3[1]
- Synonyms: Peucedanol methyl ether[2][3]



The structural formula of **Ulopterol** is depicted below:

Physicochemical Properties

A summary of the key quantitative physicochemical properties of **Ulopterol** is provided in the table below for easy reference and comparison.

Property	Value	Source
Molecular Weight	278.30 g/mol	[1]
Melting Point	139-140 °C	[3]
Boiling Point (Predicted)	500.5 ± 50.0 °C	[3]
Density (Predicted)	1.271 ± 0.06 g/cm ³	[3]
pKa (Predicted)	14.50 ± 0.20	[3]

Biological Activity: Antimicrobial Properties

Ulopterol has demonstrated significant antibacterial and antifungal activities.[4] It has been shown to be effective against a range of pathogenic microbes.

Antibacterial Activity: **Ulopterol** exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria, including:



- Staphylococcus epidermidis[4]
- Enterobacter aerogenes[4]
- Shigella flexneri[4]
- Klebsiella pneumoniae (ESBL-3967)[4]
- Escherichia coli (ESBL-3984)[4]

Antifungal Activity: The compound has also shown efficacy against fungal species such as:

- Aspergillus flavus[4]
- Candida krusei[4]
- Botrytis cinerea[4]

The proposed mechanism for its antibacterial action involves the disruption of the bacterial cell wall and membrane, a common mode of action for some coumarin compounds.[1]

Experimental Protocols Isolation of Ulopterol from Toddalia asiatica

The following protocol outlines the activity-guided fractionation for the isolation of **Ulopterol** from the leaves of Toddalia asiatica.[4]

- Extraction:
 - Successively extract the dried and powdered leaves of Toddalia asiatica with hexane, chloroform, ethyl acetate, methanol, and water.
 - The ethyl acetate extract has been found to possess the highest antimicrobial activity.[4]
- Fractionation:
 - Subject the crude ethyl acetate extract to column chromatography over silica gel.



 Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity.

Identification:

- Monitor the fractions for antimicrobial activity using methods such as the disc-diffusion assay.
- Characterize the active fractions using physical and spectroscopic techniques (e.g., NMR, Mass Spectrometry) to confirm the presence and purity of **Ulopterol**.[4]

Quantification of Ulopterol by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantification of **Ulopterol** in plant extracts.

- Standard Preparation:
 - Prepare a stock solution of purified **Ulopterol** in a suitable solvent (e.g., methanol).
 - Generate a series of standard solutions of known concentrations by serial dilution of the stock solution.
- Sample Preparation:
 - Extract the plant material with a suitable solvent (e.g., ethyl acetate).
 - Filter the extract through a 0.45 μm syringe filter before injection.
- Chromatographic Conditions:
 - Column: C18 reversed-phase column.
 - Mobile Phase: A gradient of acetonitrile and water is typically used.
 - Flow Rate: Approximately 1.0 mL/min.
 - Detection: UV detector at a wavelength determined by the UV spectrum of Ulopterol.



Injection Volume: 20 μL.

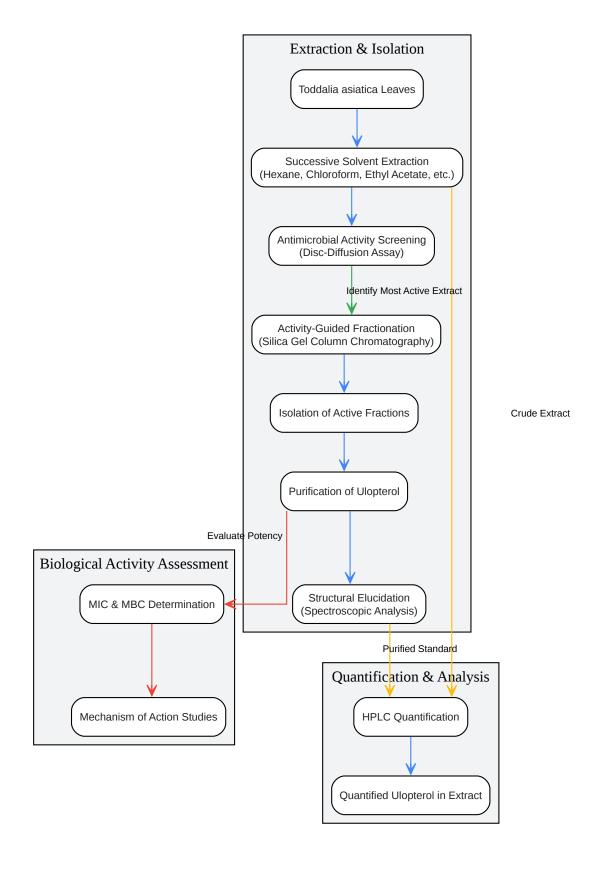
Analysis:

- Inject the standard solutions to generate a calibration curve of peak area versus concentration.
- Inject the sample extracts and determine the peak area corresponding to **Ulopterol**.
- Calculate the concentration of **Ulopterol** in the samples by interpolating from the calibration curve. The content of **Ulopterol** in the leaves of Toddalia asiatica has been quantified to be 0.266% on a dry weight basis.[4]

Logical Workflow and Signaling Pathway Diagrams Experimental Workflow for Ulopterol Isolation and Activity Screening

The following diagram illustrates the key steps involved in the isolation of **Ulopterol** and the subsequent screening for its antimicrobial activity.





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Caption: Workflow for the isolation, quantification, and bioactivity assessment of **Ulopterol**.



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- To cite this document: BenchChem. [Ulopterol: A Technical Guide to its Chemical Structure, Properties, and Antimicrobial Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b192079#what-is-the-chemical-structure-of-ulopterol]

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